molecular formula C8H6N2O3 B077986 4-Methyl-3-nitrophenyl isocyanate CAS No. 13471-69-7

4-Methyl-3-nitrophenyl isocyanate

Cat. No. B077986
CAS RN: 13471-69-7
M. Wt: 178.14 g/mol
InChI Key: OIORBBLUSMONPW-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrophenyl isocyanate is a chemical compound with the molecular formula C8H6N2O3 . It is also known by other names such as 4-isocyanato-1-methyl-2-nitrobenzene and 2-Nitro-4-isocyanatotoluene .


Synthesis Analysis

4-Methyl-3-nitrophenyl isocyanate (4-MNP) is extensively utilized in the synthesis of diverse compounds and materials. Its applications span various domains of scientific research, encompassing the synthesis of polymers, and development of biocompatible materials .


Molecular Structure Analysis

The molecular weight of 4-Methyl-3-nitrophenyl isocyanate is 178.14 g/mol . The IUPAC name for this compound is 4-isocyanato-1-methyl-2-nitrobenzene . The InChI string is InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3 . The compound contains a total of 19 bonds, including 13 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 isocyanate (aromatic), and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The majority of diisocyanate reactions, including those involving 4-Methyl-3-nitrophenyl isocyanate, are nucleophilic additions to the NCO group. These types of reactions take place by addition to the N=C bond of substances with a nucleophilic O-, N-, or S-centered functional group that contains a transferable H-atom .


Physical And Chemical Properties Analysis

The compound has a boiling point of 113-118 °C/3 mmHg and a melting point of 51-54 °C . It has a topological polar surface area of 75.2 Ų and a complexity of 242 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Synthesis of Diverse Compounds

4-Methyl-3-nitrophenyl isocyanate (4-MNP) is an extensively utilized organic compound in the synthesis of diverse compounds . It serves as a key reagent in the formation of various complex molecules due to its reactivity and structural properties .

Development of Biocompatible Materials

4-MNP is also used in the development of biocompatible materials . These materials are designed to interact with biological systems for therapeutic or diagnostic purposes. The unique properties of 4-MNP make it a valuable component in the creation of these materials .

Polymer Synthesis

The compound plays a significant role in the synthesis of polymers . Polymers have a wide range of applications, from plastics and resins to fibers and adhesives. The ability of 4-MNP to form polymers contributes to its importance in scientific research .

Pharmaceutical Intermediates

4-Methyl-3-nitrophenyl isocyanate is used as a pharmaceutical intermediate . It is involved in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and therapies .

Synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide

4-Nitrophenyl isocyanate, a compound similar to 4-MNP, has been used in the synthesis of 2-(5-methyl-3,4-diphenyl-1H-pyrrole-2-carbonyl)-N-(4-nitrophenyl)hydrazinecarboxamide . This suggests that 4-MNP could potentially be used in similar synthetic pathways .

Chemical Research

Due to its unique chemical structure and reactivity, 4-Methyl-3-nitrophenyl isocyanate is a valuable tool in chemical research . It can be used to study reaction mechanisms, develop new synthetic methods, and explore the properties of isocyanates .

Safety and Hazards

4-Methyl-3-nitrophenyl isocyanate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause respiratory irritation and can be harmful if swallowed or if inhaled .

Mechanism of Action

Target of Action

The primary targets of 4-Methyl-3-nitrophenyl isocyanate (4-MNP) are nucleophiles such as hydroxyl groups and amines . These groups are abundant in biological systems, being present in proteins, nucleic acids, and other biomolecules. Their role is to participate in chemical reactions, often acting as a reactant that donates an electron pair to form a chemical bond.

Mode of Action

The mechanism of action of 4-MNP stems from its ability to react with its targets, the nucleophiles . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-MNP is replaced by the isocyanate group of HNCO . Consequently, this reaction yields 4-MNP and typically an alcohol byproduct .

Biochemical Pathways

4-MNP is extensively utilized in the synthesis of diverse compounds and materials . Its applications span various domains of scientific research, encompassing the synthesis of polymers like hydrogels and polyurethanes . Additionally, 4-MNP plays a crucial role in the synthesis of various organometallic compounds such as organolithium and organozinc compounds .

Result of Action

The result of 4-MNP’s action is the formation of new compounds through its reaction with nucleophiles . This can lead to the creation of a wide variety of materials, including polymers and organometallic compounds . The specific molecular and cellular effects would depend on the particular context and the other reactants involved.

Action Environment

The action of 4-MNP can be influenced by environmental factors. For instance, it is known to be air and moisture sensitive . Exposure to air or moist environments can potentially affect its reactivity and stability . Therefore, it is typically handled and stored under controlled conditions to maintain its efficacy .

properties

IUPAC Name

4-isocyanato-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)4-8(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIORBBLUSMONPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065500
Record name 4-Methyl-3-nitrophenylisocyanate
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitrophenyl isocyanate

CAS RN

13471-69-7
Record name 4-Isocyanato-1-methyl-2-nitrobenzene
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 2-Nitro-4-isocyanatotoluene
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Record name Benzene, 4-isocyanato-1-methyl-2-nitro-
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Record name 4-Methyl-3-nitrophenylisocyanate
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Record name 4-Methyl-3-nitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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